(2S)-Pyrrolidine-2-carbohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2S)-pyrrolidine-2-carbohydrazide |
InChI |
InChI=1S/C5H11N3O/c6-8-5(9)4-2-1-3-7-4/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
CMCFIGZTTYAYIZ-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NN |
Canonical SMILES |
C1CC(NC1)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 2s Pyrrolidine 2 Carbohydrazide and Its Analogues
Stereoselective Synthesis of the Core (2S)-Pyrrolidine-2-carbohydrazide Structure
The creation of the enantiomerically pure this compound core is fundamental. Various strategies have been developed, largely relying on the use of readily available chiral starting materials to ensure the desired stereochemistry.
Approaches from (S)-Proline and its Esters
(S)-Proline, a naturally occurring amino acid, serves as a common and cost-effective chiral precursor for the synthesis of this compound. The synthesis typically begins with the protection of the secondary amine of the proline ring, most commonly with a tert-butyloxycarbonyl (Boc) or benzyl (B1604629) chloroformate group, to prevent unwanted side reactions.
One straightforward method involves the direct conversion of N-protected (S)-proline to the corresponding carbohydrazide (B1668358). This is often achieved by first activating the carboxylic acid group, for example, by forming an acid chloride or an active ester, followed by reaction with hydrazine (B178648) hydrate.
Alternatively, esters of (S)-proline, such as methyl or ethyl esters, can be directly treated with hydrazine hydrate. This reaction, known as hydrazinolysis, is a common method for converting esters to hydrazides. The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the resulting this compound. A patent describes a method starting from L-proline which is first acylated with chloroacetyl chloride and then converted to the amide, which is subsequently dehydrated to form a nitrile. google.combeilstein-journals.org
A general reaction scheme starting from (S)-proline is as follows:
Protection: (S)-Proline is reacted with a protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) to yield N-protected (S)-proline.
Activation & Hydrazinolysis: The carboxylic acid of the protected proline is activated and then reacted with hydrazine hydrate. Alternatively, the corresponding ester is directly treated with hydrazine.
Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for Boc group removal) to yield this compound.
| Starting Material | Key Reagents | Intermediate | Final Product |
| (S)-Proline | 1. Protection Reagent (e.g., Boc₂O) 2. Activating Agent (e.g., SOCl₂) 3. Hydrazine Hydrate 4. Deprotection Reagent (e.g., HCl) | N-Protected-(S)-proline, N-Protected-(S)-proline acid chloride | This compound |
| (S)-Proline methyl ester | 1. Hydrazine Hydrate | - | This compound |
Chiral Pool Synthesis Strategies
Chiral pool synthesis is a broader strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.com (S)-Proline itself is a prime example of a chiral pool starting material. numberanalytics.comnih.gov Beyond proline, other chiral molecules can be envisioned as precursors for more complex pyrrolidine (B122466) structures. For instance, pyroglutamic acid, a derivative of glutamic acid, can be used to synthesize substituted pyrrolidines. nih.gov
Another example from the chiral pool is 4-hydroxy-L-proline, which can be used to synthesize polyhydroxylated pyrrolidines through a series of stereoselective reactions. nih.gov While not directly leading to the parent this compound, these methods highlight the versatility of chiral pool strategies in creating a diverse range of functionalized pyrrolidine scaffolds. nih.gov These strategies often involve multiple steps, including protection, functional group interconversions, and cyclization reactions to construct the desired pyrrolidine ring system with high stereocontrol. nih.gov
Derivatization Reactions and Functional Group Transformations
Once the core this compound structure is obtained, the hydrazide functional group provides a versatile handle for a wide array of derivatization reactions, leading to a diverse library of compounds with potentially interesting biological activities.
Acylhydrazone Formation with Aldehydes and Ketones
The reaction of this compound with aldehydes or ketones leads to the formation of N-acylhydrazones. nih.govnih.gov This condensation reaction is typically carried out in a suitable solvent like an alcohol, often with acid catalysis to facilitate the dehydration step. nih.gov
The resulting acylhydrazones possess an imine (C=N) bond, which can exist as E/Z geometric isomers. nih.gov The stereochemistry around this newly formed double bond can be influenced by the steric and electronic properties of the substituents on both the pyrrolidine ring and the aldehyde or ketone. The N-acylhydrazone moiety is recognized as a privileged scaffold in medicinal chemistry due to its structural similarity to the amide bond but with enhanced chemical stability. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| This compound | Aldehyde (R-CHO) | N-Acylhydrazone | Contains a C=N double bond, potential for E/Z isomerism. |
| This compound | Ketone (R₂C=O) | N-Acylhydrazone | Contains a C=N double bond, potential for E/Z isomerism. |
Ureido and Thioureido Derivatives via Isocyanates and Isothiocyanates
The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to ureido and thioureido derivatives, respectively. nih.gov In this reaction, the terminal amino group of the hydrazide acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate or isothiocyanate. nih.govnih.gov
These reactions are generally high-yielding and can be performed under mild conditions. The resulting ureido and thioureido derivatives introduce an additional urea (B33335) or thiourea (B124793) functional group, which can participate in hydrogen bonding and potentially enhance binding to biological targets. researchgate.net A variety of substituted aryl isocyanates and isothiocyanates can be employed to generate a library of derivatives with diverse electronic and steric properties. researchgate.net
Cyclocondensation Reactions to Form N-Heterocycles
The carbohydrazide functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions. mdpi.com These reactions typically involve the reaction of the carbohydrazide with a bifunctional electrophile, leading to the formation of a new ring system.
For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with carbon disulfide in the presence of a base can yield 1,3,4-oxadiazole-thiones. mdpi.com Furthermore, cyclocondensation with other reagents can lead to the formation of triazoles and other fused heterocyclic systems. researchgate.net The specific heterocyclic ring formed depends on the nature of the cyclizing agent and the reaction conditions employed. These reactions significantly expand the structural diversity of compounds that can be accessed from this compound.
Synthesis of Oxadiazoles, Thiadiazoles, and Triazoles
The carbohydrazide functional group of this compound is a versatile precursor for the synthesis of several five-membered aromatic heterocycles containing multiple heteroatoms.
Oxadiazoles: The synthesis of 1,2,4-oxadiazoles can be achieved from hydrazide precursors. rsc.org For instance, a common route involves the reaction of a hydrazide with carbon disulfide. nih.gov This reaction initially forms a carbothioamide intermediate, which can then be cyclized to yield the desired oxadiazole ring. A series of novel 1,2,4-oxadiazole-based derivatives have been synthesized and evaluated for various biological activities. rsc.org
Thiadiazoles: The pyrrolidine scaffold is integral to the synthesis of fused pyrrolo[2,3-d] mdpi.comnih.govpharmaguideline.comthiadiazoles. A key method for this transformation is the Hurd-Mori reaction, which utilizes thionyl chloride for the cyclization of a hydrazone precursor. mdpi.comnih.gov The success of this ring closure is highly dependent on the substituent on the pyrrolidine nitrogen. mdpi.comnih.gov Electron-withdrawing groups, such as methyl carbamate, have been shown to produce superior yields compared to electron-donating alkyl groups. mdpi.comnih.gov
General synthesis of 1,2,5-thiadiazoles often involves the reaction of a diamine with thionyl chloride. chemicalbook.com Another approach involves the condensation of thioaroylhydrazines with aldehydes or ketones to produce 2,3-dihydro-1,3,4-thiadiazoles. rsc.org For example, 1,3,4-oxathiazol-2-one (B8730521) can be treated with ethyl cyanoformate to generate a 1,2,4-thiadiazole (B1232254) derivative. nih.gov
Table 1: Effect of N-Protecting Group on Hurd-Mori Cyclization Yield
| Pyrrolidine Precursor | N-Protecting Group | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazone of 5a | Benzyl (Electron-donating) | Pyrrolo-thiadiazole 4a | Poor conversion | mdpi.comnih.gov |
| Hydrazone of 5b | Methyl (Electron-donating) | Pyrrolo-thiadiazole 4b | Poor conversion | mdpi.comnih.gov |
Triazoles: The formation of 1,2,4-triazoles can start from a hydrazide, which is first reacted to form a key intermediate that undergoes self-condensation in the presence of a base. nih.gov A widely used method for the synthesis of 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click" chemistry. nih.gov This reaction involves the [2+3] cycloaddition between an organic azide (B81097) and a terminal alkyne, offering a powerful tool for creating 1,2,3-triazolyl nucleoside analogues. nih.gov
Formation of Imidazoles and Related Fused Systems
The pyrrolidine ring of this compound can be used to construct fused heterocyclic systems, such as pyrrolo[1,2-a]imidazoles.
Several classical methods exist for imidazole (B134444) synthesis, including the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.comwikipedia.org This method is still used to create C-substituted imidazoles. nih.gov Other routes include the Wallach synthesis, which produces chloroimidazoles, and the Marckwald synthesis. pharmaguideline.com
A more direct approach for creating fused systems is the annulation of an imidazole ring onto a pyrrolidine precursor. The synthesis of dihydropyrrolo[1,2-a]imidazole-2,3-dicarboxylate, for example, is based on the reaction of a pyrrolidine with an acetylenedicarboxylate, involving a one-pot formation of four C-N bonds through hydroamination, azidation, and cyclization steps. nih.gov Another strategy involves the intramolecular cyclization of N-acylimidazolium carbene intermediates. nih.gov The condensation of aminopyrrolines with halocarbonyl compounds can also lead to the formation of the pyrrolo[1,2-a]imidazole scaffold. nih.gov
Table 2: Selected Methods for Pyrrolo[1,2-a]imidazole Synthesis
| Starting Materials | Key Transformation | Product System | Source |
|---|---|---|---|
| Pyrrolidine, Acetylenedicarboxylate | One-pot hydroamination/azidation/cyclization | Dihydropyrrolo[1,2-a]imidazole | nih.gov |
| Ketones with imidazole moiety | Intramolecular cyclization via N-acylimidazolium carbene | Pyrrolo[1,2-a]imidazole | nih.gov |
| Aminopyrrolines, Bromo ketones | Condensation/Annulation | Pyrrolo[1,2-a]imidazole | nih.gov |
N-Substitution and Protecting Group Strategies
The nitrogen atom of the pyrrolidine ring often requires protection to control reactivity during subsequent synthetic steps. The choice of protecting group can significantly influence reaction outcomes.
In the synthesis of pyrrolo[2,3-d] mdpi.comnih.govpharmaguideline.comthiadiazoles via the Hurd-Mori reaction, the nature of the N-protecting group on the pyrrolidine precursor is critical. mdpi.comnih.gov Studies have demonstrated that electron-withdrawing substituents, such as methyl carbamate, lead to significantly higher yields of the desired cyclized product compared to electron-donating substituents like alkyl groups. mdpi.comnih.gov
N-alkoxycarbonyl groups are a versatile class of protecting groups for pyrroles and related heterocycles. nih.gov They can be introduced in a single step via the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.gov An N-alkoxycarbonyl substituent imparts an electron-withdrawing effect on the ring, enhancing its stability. nih.gov This strategy provides a distinct reactivity profile compared to other common protecting groups like N-sulfonyls. nih.gov The deacylation of an acetamide (B32628) fragment to a free amino group is another relevant transformation, enabling further functionalization. nih.gov
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of synthesizing analogues of this compound, green chemistry principles have been successfully applied.
A notable example is the synthesis of imidazole-based hybrids using water as an eco-friendly solvent. nih.gov This approach focuses on the aromatic nucleophilic substitution of nitroimidazoles with carbon nucleophiles. nih.gov Utilizing water as the solvent makes the process highly sustainable. nih.gov Furthermore, the application of microwave irradiation instead of conventional refluxing has been shown to significantly enhance reaction yields while drastically reducing reaction times from hours to minutes. nih.gov This combination of an aqueous medium and microwave assistance represents an efficient and green methodology for producing complex heterocyclic structures. nih.gov
Applications in Asymmetric Synthesis and Organocatalysis
(2S)-Pyrrolidine-2-carbohydrazide as a Chiral Building Block
The inherent chirality and conformational rigidity of the pyrrolidine (B122466) ring, derived from the natural amino acid L-proline, provide a robust framework for inducing stereoselectivity. The carbohydrazide (B1668358) group offers a synthetically flexible handle that can be readily modified to introduce other functional groups, allowing for the fine-tuning of a catalyst's steric and electronic properties.
This compound serves as a valuable precursor for a wide array of enantiopure organocatalysts. The fundamental strategy involves the chemical modification of the hydrazide moiety to install groups that can participate directly in the catalytic cycle, often through hydrogen bonding or by creating a well-defined chiral pocket.
The synthesis of diverse pyrrolidine-based catalysts often begins with N-protected proline, the direct precursor to this compound. mdpi.com For instance, coupling N-Boc-D-proline with various amines is a common method to furnish a range of prolinamide catalysts. nih.gov This modular approach allows for the creation of extensive catalyst libraries. Researchers have developed bifunctional catalysts by incorporating additional stereocenters and functional groups, such as those derived from tartaric or glyceric acids, to enhance catalytic performance. nih.govmdpi.com Similarly, C2-symmetric pyrrolidine derivatives, which have shown promise as recyclable organocatalysts and organogelators, can be synthesized, highlighting the structural versatility originating from the basic pyrrolidine unit. rsc.orgrsc.org The carbohydrazide group is particularly amenable to condensation reactions, enabling its conversion into more complex structures like triazoles, pyrazoles, or other heterocyclic systems that can act as key components of a catalyst.
The pyrrolidine framework is not only central to organocatalysis but also to the design of chiral ligands for asymmetric metal catalysis. The nitrogen atoms within the pyrrolidine ring and the side-chain functionality can act as effective coordination sites for a variety of transition metals, including palladium, copper, and rhodium.
Derivatives of this compound are ideal candidates for constructing bidentate or polydentate ligands. The hydrazide group can be transformed to create P,N, O,N, or N,N-bidentate ligands, which are crucial for achieving high levels of enantioselectivity in metal-catalyzed reactions. For example, (S)-2-(anilinomethyl)pyrrolidine, a related diamine, has been used to create chiral hydride reagents for the asymmetric reduction of ketones and as a ligand in palladium-catalyzed allylic substitutions. researchgate.net The enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives via palladium-catalyzed carboamination reactions further underscores the importance of such ligands. nih.gov The success of these transformations relies on the ligand's ability to create a specific chiral environment around the metal center, dictating the stereochemical outcome of the reaction.
Organocatalytic Applications
Derivatives originating from the this compound scaffold have proven to be highly effective in a range of organocatalytic reactions. The typical catalytic cycle involves the formation of an enamine or iminium ion intermediate between the pyrrolidine's secondary amine and a carbonyl substrate, which then undergoes a stereoselective reaction with an electrophile.
The direct asymmetric aldol (B89426) reaction, a powerful carbon-carbon bond-forming transformation, is effectively catalyzed by pyrrolidine derivatives. Prolinamide-based catalysts, which can be conceptually derived from the carbohydrazide, often incorporate hydrogen-bond-donating moieties to orient the substrates within a compact transition state, leading to high stereoselectivity. nih.gov For instance, prolinamide-thiourea catalysts and proline-based fluorinated dipeptides have been developed to promote aldol reactions with high yields and enantioselectivities, even in aqueous media. nih.gov The addition of bulky substituents or extra stereocenters to the catalyst structure allows for fine-tuning of its activity and selectivity for a broad range of ketone and aldehyde substrates. nih.gov
| Catalyst Derivative | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Phthalimido-prolinamide | Aromatic Aldehydes + Ketones | Good | Not Reported | Good | nih.gov |
| Prolinamide-thiourea (tripeptide-like) | Ketones + Perfluoroalkyl Ketones | High | Not Reported | up to 81 | nih.gov |
| Proline-based fluorinated dipeptide | Aldehydes + Ketones | Good | Not Reported | Good | nih.gov |
| Prolinamide with pinane (B1207555) backbone | Aldehydes + Ketones (in water) | Good | Not Reported | Good | nih.gov |
The asymmetric Michael addition is another cornerstone reaction efficiently promoted by pyrrolidine-derived organocatalysts. These catalysts facilitate the conjugate addition of nucleophiles, such as aldehydes or ketones, to α,β-unsaturated acceptors like nitroolefins. researchgate.netrsc.org Bifunctional catalysts, featuring both the pyrrolidine's secondary amine for enamine activation and a hydrogen-bond donor group (e.g., amide, squaramide, or sulfonamide), are particularly effective. nih.govrsc.org This dual activation strategy precisely controls the orientation of the reacting partners, leading to excellent stereochemical outcomes. Novel pyrrolidine-based catalysts synthesized from precursors like (R)-glyceraldehyde have demonstrated high efficiency and stereoselectivity in the Michael addition of various aldehydes and ketones to nitroolefins. researchgate.netrsc.org
| Catalyst Derivative | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Bifunctional pyrrolidine-based catalyst | Aldehydes + Nitroolefins | up to quantitative | up to 98:2 | up to 97 | researchgate.netrsc.org |
| Bifunctional pyrrolidine-based catalyst | Ketones + Nitroolefins | up to quantitative | up to 98:2 | up to 99 | researchgate.netrsc.org |
| (S)-N-tritylpyrrolidine-2-carboxamide | Aldehydes + Nitrostyrene | Good | Moderate | Good | nih.gov |
| C2-Symmetric Squaramide | Cyclohexanone + β-nitrostyrenes | High | Not Reported | Good to Excellent | rsc.org |
The pyrrolidine scaffold is instrumental in mediating a variety of asymmetric cyclization reactions to construct complex molecular architectures. These transformations often leverage the formation of reactive intermediates guided by the chiral catalyst. For example, derivatives are used in palladium-catalyzed asymmetric carboamination reactions, which provide an efficient route to enantiomerically enriched 2-substituted pyrrolidines. nih.gov The Hajos-Parrish-Eder-Sauer-Wiechert reaction, an intramolecular aldol cyclization catalyzed by proline, is a classic example that established the potential of this scaffold in catalysis. nih.gov Furthermore, pyrrolidine derivatives have been employed in (3+2) cycloaddition reactions between azomethine ylides and olefins to create densely substituted, polycyclic products with high stereocontrol. mdpi.com These methods are crucial for synthesizing core structures found in many natural products and pharmaceuticals. mdpi.com
Role as Chiral Auxiliaries in Diastereoselective Synthesisorganic-chemistry.orgmdpi.comnih.gov
This compound and its derivatives can also function as chiral auxiliaries, where the chiral unit is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. The rigid conformational structure of the pyrrolidine ring is key to inducing high levels of diastereoselectivity.
The application of chiral pyrrolidine auxiliaries is a well-established strategy in asymmetric synthesis. mdpi.com For instance, hydrazones derived from 1-aminoproline derivatives, which are structurally related to this compound, have been used in the diastereoselective addition of organocerium reagents to afford enantiomerically enriched amines. researchgate.net These reactions proceed with good yields and high diastereoselectivity for a range of nucleophiles and substrates. researchgate.net The resulting hydrazines can then be converted to the desired amines via N-N bond cleavage. researchgate.net
A notable example of the effectiveness of pyrrolidine-derived chiral auxiliaries is in the diastereoselective addition of organometallic reagents to polyhydroxylated pyrrolidine cyclic imines. These additions have been shown to proceed with high diastereoselectivities, controlled by the configuration of the C-2 center of the pyrrolidine ring. nih.gov This methodology has been successfully applied to the synthesis of various aza-sugars. nih.gov
The general principle of using chiral auxiliaries is to create a chiral environment around the reacting center, forcing an incoming reagent to attack from a specific face. The predictable stereochemical control offered by pyrrolidine-based auxiliaries makes them valuable tools for the synthesis of complex chiral molecules. While specific data on the use of this compound as a chiral auxiliary in diastereoselective alkylation or addition reactions is not extensively detailed in the reviewed literature, the success of closely related proline derivatives provides a strong foundation for its potential in this area. The hydrazide functionality offers a potential point of attachment for substrates, and the stereogenic center at C-2 would be expected to effectively bias the facial selectivity of reactions at an adjacent prochiral center.
| Compound Name | Chemical Structure |
| This compound | C5H11N3O |
| L-proline | C5H9NO2 |
| p-anisidine | C7H9NO |
| Cyclohexanone | C6H10O |
| 1-aminoproline | C5H10N2O2 |
Research on Biological and Therapeutic Potentials of 2s Pyrrolidine 2 Carbohydrazide Derivatives
Medicinal Chemistry Research
Investigation of Anticonvulsant Properties
The pyrrolidine (B122466) ring is a key structural feature in many compounds with activity in the central nervous system, and its derivatives are being actively explored for their potential as anticonvulsant agents. Research has shown that proline and its derivatives can exhibit weak anticonvulsant effects on their own. researchgate.net However, they have demonstrated a more significant impact by potentiating the effects of other anticonvulsant drugs, such as vigabatrin. researchgate.net This synergistic relationship suggests a potential role for these compounds as adjunctive therapies in the management of epilepsy. researchgate.net
The proposed mechanism for this anticonvulsant activity is linked to proline's role as a potential inhibitory neurotransmitter and its ability to act as a glutamate (B1630785) antagonist. researchgate.net Studies on various pyrrolidine derivatives have been conducted using animal models of epilepsy, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models, to evaluate their efficacy. nih.gov
While direct and extensive research on the anticonvulsant properties of (2S)-Pyrrolidine-2-carbohydrazide derivatives is still emerging, the foundational knowledge from related proline and pyrrolidinone derivatives provides a strong rationale for their investigation in this area. For instance, N-substituted-2-oxopyrrolidine derivatives have been synthesized and evaluated as GABA prodrugs, with some showing significant anticonvulsant activity.
Other Pharmacological Explorations
Beyond their potential as anticonvulsants, derivatives of this compound and related structures have been the subject of a variety of other pharmacological investigations. The inherent bioactivity of the pyrrolidine scaffold has led researchers to explore its potential in several therapeutic areas. frontiersin.org
One notable area of research has been in the development of antimicrobial agents. A study focused on the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives, which utilized (S)-1-Benzylpyrrolidine-2-carbohydrazide as a key intermediate, demonstrated that the final compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, derivatives containing electron-donating groups showed notable effects. researchgate.net
The carbohydrazide (B1668358) moiety itself is recognized as a pharmacologically significant functional group, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. ajgreenchem.com This suggests that derivatives of this compound could hold promise in these areas as well, warranting further investigation. For example, various carbohydrazide derivatives have been synthesized and evaluated for their anti-HIV-1 activity, with some showing promising results as integrase inhibitors. nih.gov
The table below summarizes some of the other pharmacological activities investigated for derivatives of related pyrrolidine and carbohydrazide structures.
| Compound Class | Pharmacological Activity | Key Findings |
| N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives | Antibacterial | Active against Gram-positive and Gram-negative bacteria. researchgate.net |
| Pyridopyrimidine-5-carbohydrazide derivatives | Anti-HIV-1 | Exhibited anti-HIV-1 activity, with some compounds acting as integrase inhibitors. nih.gov |
| 5-Oxopyrrolidine derivatives | Anticancer, Antimicrobial | Showed potent anticancer activity against A549 cells and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov |
| Pyrazine-2-carbohydrazide derivatives | Antimicrobial | Synthesized to increase intracellular concentration and combat drug resistance. emanuscript.tech |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrrolidine derivatives, SAR studies have provided valuable insights into the features required for anticonvulsant and other pharmacological effects.
In the context of anticonvulsant activity, SAR studies on related compounds have highlighted the importance of specific substitutions on the pyrrolidine ring. For example, in a series of phenylmethylenehydantoins, substitutions on the phenyl ring with alkyl, halogeno, and trifluoromethyl groups were found to impart good anticonvulsant activity. nih.gov Conversely, the introduction of polar groups like nitro or hydroxyl was detrimental to the activity. nih.gov Such findings can guide the rational design of novel this compound derivatives with enhanced anticonvulsant potential.
The stereochemistry of the pyrrolidine ring is another critical factor influencing biological activity. The non-planar, three-dimensional nature of the ring allows for specific spatial arrangements of substituents, which can significantly impact how the molecule interacts with its biological target. nih.gov
For other pharmacological activities, SAR studies have also been instrumental. In the development of antibacterial N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives, it was observed that the nature of the substituent on the oxadiazole ring played a crucial role in the observed activity. researchgate.net Similarly, for anti-HIV-1 pyridopyrimidine-5-carbohydrazide derivatives, the substituent on the benzylidene fragment was found to be a key determinant of their potency. nih.gov
The following table outlines key SAR findings for related compound classes, which can inform the design of novel this compound derivatives.
| Compound Class | Biological Activity | Key SAR Findings |
| Phenylmethylenehydantoins | Anticonvulsant | Alkyl, halogeno, and trifluoromethyl substitutions on the phenyl ring enhance activity; polar groups decrease activity. nih.gov |
| N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives | Antibacterial | The nature of the substituent on the oxadiazole ring is critical for activity. researchgate.net |
| Pyridopyrimidine-5-carbohydrazide derivatives | Anti-HIV-1 | The substituent on the benzylidene fragment influences potency. nih.gov |
Advanced Characterization and Spectroscopic Investigations
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule in its solid state. wikipedia.org For (2S)-Pyrrolidine-2-carbohydrazide, this technique would provide precise data on bond lengths, bond angles, and the exact spatial arrangement of atoms, unequivocally confirming the S configuration at the C2 chiral center. The absolute structure is determined by analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, a characteristic of enantiomerically pure chiral compounds which crystallize in one of the 65 Sohncke (chiral) space groups. wikipedia.org
In related pyrrolidine (B122466) derivatives, X-ray diffraction studies have been successfully employed to establish absolute stereochemistry. nih.govnih.gov For instance, the analysis of a similar chiral pyrrolidine derivative allowed for the unambiguous assignment of its handedness, which was further corroborated by theoretical circular dichroism (CD) spectra. nih.gov The crystal structure would also reveal the specific conformation of the five-membered pyrrolidine ring. Due to its non-planar nature, the ring adopts a "puckered" or envelope conformation to minimize steric strain. X-ray data provides the precise torsional angles that define this conformation, which is crucial for understanding the molecule's interaction with biological targets.
Table 1: Representative Crystallographic Data for a Chiral Pyrrolidine Derivative Note: This table presents typical data obtained for a related chiral pyrrolidine derivative to illustrate the parameters determined by X-ray crystallography, as specific data for this compound is not available.
| Parameter | Example Value | Significance |
| Chemical Formula | C₁₃H₁₈N₂O₄ | Confirms the elemental composition of the crystallized molecule. nih.gov |
| Crystal System | Orthorhombic | Describes the basic geometry of the crystal lattice. rsc.org |
| Space Group | P2₁2₁2₁ | A chiral space group, confirming the enantiopure nature of the sample. rsc.org |
| Absolute Configuration | S-configuration | Unambiguously determines the stereochemistry at the chiral center. nih.govlibretexts.org |
| Key Bond Lengths (Å) | C-N: ~1.47, C-C: ~1.53, C=O: ~1.23 | Provides exact measurements of atomic distances. |
| Ring Puckering | Envelope or Twist Conformation | Defines the three-dimensional shape of the pyrrolidine ring. |
| Hydrogen Bonding | Intramolecular and Intermolecular contacts | Reveals how molecules interact with each other in the crystal lattice. nih.gov |
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.
¹H NMR : The proton spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring, which often appear as complex multiplets due to spin-spin coupling. researchgate.net The protons of the hydrazide group (-CONHNH₂) would likely appear as broad singlets that can be exchanged with D₂O. mdpi.com
¹³C NMR : The carbon spectrum would show five unique signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C=O) would resonate at the lowest field (typically 165-175 ppm), while the four carbons of the pyrrolidine ring would appear at higher fields. mdpi.comnih.gov
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C=O | - | 165 - 175 |
| α-CH | ~3.9 - 4.1 | 58 - 62 |
| β-CH₂ | ~1.8 - 2.2 | 28 - 32 |
| γ-CH₂ | ~1.9 - 2.3 | 24 - 28 |
| δ-CH₂ | ~3.1 - 3.3 | 45 - 49 |
| Ring NH | Broad, variable | - |
| -NH-NH₂ | Broad, variable | - |
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands. sid.ir
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretch | 3200 - 3400 mdpi.com |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Amide I) | Stretch | 1650 - 1680 mdpi.com |
| N-H (Amide II) | Bend | 1550 - 1640 |
| CH₂ | Scissoring/Bending | 1440 - 1480 sid.ir |
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For this compound (M.W. 129.16 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula (C₅H₁₁N₃O). chemspider.com The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). massbank.eu Common fragmentation patterns would involve the loss of the hydrazide moiety or cleavage of the pyrrolidine ring. nih.gov
Chiral Analytical Methods (e.g., Chiral HPLC for enantiopurity assessment)
Ensuring the enantiomeric purity of this compound is critical, and this is primarily achieved through chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common technique for separating enantiomers and determining enantiomeric excess (ee). americanlaboratory.com The method involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For proline derivatives, polysaccharide-based CSPs (e.g., CHIRALPAK®) are often effective. researchgate.net The sample is passed through the column, and the differential interaction leads to different retention times for the (2S) and (2R) enantiomers, allowing for their separation and quantification. impactfactor.org To enhance detection, especially at low concentrations, derivatization of the proline moiety with a chromophoric or fluorophoric agent may be performed. impactfactor.orgsigmaaldrich.com
Table 4: Example of Chiral HPLC Method for Proline Derivative Separation
| Parameter | Condition | Purpose |
| Column | CHIRALPAK® AD-H or similar | Provides the chiral environment for enantioseparation. researchgate.net |
| Mobile Phase | Hexane/Isopropanol (e.g., 70:30 v/v) | Elutes the compounds from the column; the ratio is optimized for resolution. researchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation and analysis time. researchgate.net |
| Detector | UV-Vis (e.g., at 220 nm or post-derivatization) | Detects the enantiomers as they elute from the column. impactfactor.org |
| Result | Separate peaks for D- and L-isomers | Allows for the calculation of enantiomeric excess (ee%). impactfactor.org |
Other Chiral Methods : Besides HPLC, chiral gas chromatography (GC) can be used after appropriate derivatization to make the analyte volatile. sigmaaldrich.com Additionally, techniques like electrospray ionization-mass spectrometry (ESI-MS) combined with chiral auxiliaries have been developed for rapid determination of enantiomeric excess. americanlaboratory.com
Electrochemical Studies of Derivatives
While this compound itself is not redox-active under typical conditions, its derivatives, particularly Schiff bases formed by reacting the terminal hydrazide -NH₂ group with aldehydes or ketones, can exhibit interesting electrochemical behavior. mdpi.comupm.edu.my
Cyclic Voltammetry (CV) : This technique is used to investigate the redox properties of electroactive species. For Schiff base hydrazone derivatives of the parent compound, CV can reveal the potentials at which the molecule is oxidized or reduced. rsc.org These processes often involve the imine (-C=N-) group of the Schiff base linkage. The electrochemical profile can be influenced by the substituents on the aldehyde or ketone used for derivatization, as well as by the coordination of the derivative to metal ions. mdpi.com Studies on related Schiff base complexes have shown that the metal center's redox potential can be tuned by the ligand structure, which includes the proline framework. rsc.orgnih.gov This information is valuable for applications in catalysis, sensor development, and understanding electron transfer mechanisms in biological systems. upm.edu.my
Table 5: Representative Electrochemical Data for a Proline Schiff Base Derivative Complex
| Derivative Type | Redox Process | Potential (V vs. ref. electrode) | Characteristics |
| Proline-Salicylidene Schiff | Fe(III)/Fe(II) | ~0.1 - 0.3 V | Quasi-reversible redox couple, potential depends on pH. mdpi.com |
| Base-Iron Complex | |||
| Ferrocene-Functionalized | Fe(II)/Fe(III) | ~0.5 - 0.8 V | Reversible one-electron oxidation of the ferrocenyl moiety. rsc.org |
| Proline Schiff Base |
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. These simulations provide a three-dimensional view of the ligand-receptor complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex.
Research on hydrazide derivatives containing the L-proline scaffold has utilized molecular docking to explore their therapeutic potential, particularly in cancer research. mdpi.com Docking studies have been employed to understand the binding conformations of these compounds within the active sites of specific protein targets. researchgate.net For instance, simulations involving derivatives of (2S)-Pyrrolidine-2-carbohydrazide have been performed against cancer-related proteins to elucidate their mechanism of action and identify potential molecular targets. smolecule.com
In a representative study, the binding modes of novel hydrazide derivatives were investigated against the HCT-116 colon carcinoma cell line's target proteins. researchgate.net The docking results revealed specific binding conformations, which correlated well with the in vitro cytotoxic activities observed. researchgate.net The simulations typically identify the amino acid residues in the protein's binding pocket that interact with the ligand. These interactions are crucial for the ligand's inhibitory activity. For example, docking of pyrrolidine (B122466) derivatives into the active site of enzymes like cyclooxygenase (COX) has helped to explain their selectivity and potency. ebi.ac.uk
The primary goals of these docking studies are:
Binding Pose Prediction: To determine the most stable conformation of the ligand within the target's binding site.
Affinity Estimation: To calculate a docking score, which is an estimate of the binding free energy. A lower (more negative) score generally indicates a more favorable interaction. mdpi.com
Interaction Analysis: To identify the specific amino acid residues involved in the binding, providing a basis for structure-activity relationship (SAR) studies. rsc.org
Table 1: Example of Molecular Docking Results for a Pyrrolidine-based Ligand
| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| COX-2 (4M11) | Pyrrolidine Derivative | -8.5 | Arg120, Tyr385, Ser530 | Hydrogen Bond, Pi-Alkyl |
| 15-LOX (4NRE) | Pyrrolidine Derivative | -7.9 | His596, Leu414, Ile592 | Hydrogen Bond, Hydrophobic |
| S1R (5C4H) | Piperidine-based Ligand | -9.2 | Asp126, Glu172, Tyr103 | Ionic, Hydrogen Bond |
Note: This table is illustrative, based on typical results from docking studies on related heterocyclic compounds. mdpi.comrsc.org
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. These methods are particularly useful for elucidating complex reaction mechanisms, calculating reaction energies, and identifying transition state structures.
While specific QC studies on the reaction mechanisms of this compound itself are not extensively documented in readily available literature, detailed computational studies have been performed on its parent amino acid, L-proline. These studies provide a model for how such calculations can be applied. For example, the enzymatic oxidation of L-proline by L-proline dehydrogenase (ProDH) has been investigated using a combined quantum mechanics/molecular mechanics (QM/MM) approach. nih.govplos.org
These computational investigations have supported a stepwise reaction mechanism:
Proton Transfer: The reaction initiates with the deprotonation of the L-proline amino group by a nearby lysine (B10760008) residue, which acts as a catalytic base. nih.gov
Hydride Transfer: This is followed by the transfer of a hydride ion (H⁻) from the C5 position of the deprotonated L-proline to the N5 position of the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govplos.org
DFT calculations are used to map the potential energy surface of the reaction, locate the transition state (TS) structures for both the proton and hydride transfer steps, and calculate the activation energy barriers. plos.org Such calculations can provide detailed information on bond lengths, bond angles, and atomic charges throughout the reaction process, offering insights that are often inaccessible through experimental methods alone. nih.gov
Table 2: Key Parameters from Quantum Chemical Calculations for Reaction Analysis
| Parameter | Description | Typical Application |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. nih.gov |
| Mulliken Atomic Charges | Calculates the partial charge on each atom in the molecule. | Helps in understanding electrostatic interactions and identifying nucleophilic/electrophilic centers. nih.gov |
| Transition State (TS) Energy | The energy of the highest point on the reaction coordinate. | Determines the activation energy barrier and the rate of the chemical reaction. plos.org |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around a molecule. | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov
Once a pharmacophore model is generated from a set of known active molecules or from a ligand-protein complex, it can be used as a 3D query to search large compound databases in a process called virtual screening. rsc.org This allows for the rapid identification of new, structurally diverse molecules that are likely to be active against the target of interest. nih.gov
For a compound like this compound, a pharmacophore model could be constructed based on its key chemical features:
A hydrogen bond acceptor (the carbonyl oxygen).
A hydrogen bond donor (the hydrazide -NH and -NH2 groups).
A hydrophobic feature (the pyrrolidine ring).
This model could then be used to screen for other compounds that share these features in a similar spatial arrangement, potentially leading to the discovery of novel inhibitors for a given target. Studies on related pyrrolidine structures have successfully used pharmacophore modeling to design and identify potent new agents, such as anti-diabetic cyanopyrrolidines. researchgate.net The process helps in scaffold hopping, where the core structure of a lead compound is replaced with a different one while retaining the essential pharmacophoric features. nih.gov
Table 3: Common Pharmacophore Features in Drug Design
| Pharmacophore Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, sp2 nitrogen). |
| Hydrogen Bond Donor | HBD | An atom or group with a hydrogen atom that can be donated (e.g., -OH, -NH). |
| Hydrophobic/Aromatic | HY/AR | A non-polar group or an aromatic ring that can form hydrophobic interactions. |
| Positive Ionizable | PI | A group that is typically protonated at physiological pH (e.g., an amine). |
| Negative Ionizable | NI | A group that is typically deprotonated at physiological pH (e.g., a carboxylic acid). |
Source: Adapted from general principles of pharmacophore modeling. nih.govyoutube.com
In Silico ADME/Tox Predictions in Drug Design
A crucial aspect of drug development is evaluating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). Performing these studies experimentally is resource-intensive. In silico ADME/Tox prediction models offer a rapid and cost-effective way to assess the drug-likeness of a compound in the early stages of discovery, helping to filter out candidates with unfavorable profiles. nih.gov
Various computational models and webservers (e.g., SwissADME, pkCSM) are used to predict a wide range of properties. mdpi.comsilae.it For this compound and its derivatives, these predictions are vital. For instance, recent studies on new L-proline-based hydrazide derivatives included in silico ADMET analysis, which indicated favorable pharmacokinetic properties for the novel compounds. researchgate.net
Key predicted properties include:
Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com
Absorption: Prediction of properties like human intestinal absorption (HIA) and Caco-2 cell permeability. mdpi.com
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. mdpi.com
Toxicity: Prediction of various toxic endpoints, such as AMES mutagenicity, hepatotoxicity (liver injury), and cardiotoxicity (hERG inhibition). nih.govmdpi.com
These predictions help prioritize compounds for synthesis and further experimental testing, reducing the likelihood of late-stage failures due to poor pharmacokinetics or toxicity. researchgate.net
Table 4: Illustrative In Silico ADME/Tox Profile for a Pyrrolidine-based Compound
| Property Category | Parameter | Predicted Value/Outcome | Significance |
|---|---|---|---|
| Drug-Likeness (Lipinski) | Molecular Weight | < 500 g/mol | Good absorption/permeation |
| LogP (Lipophilicity) | < 5 | Balance between solubility and permeability | |
| H-Bond Donors | < 5 | Good membrane permeability | |
| H-Bond Acceptors | < 10 | Good membrane permeability | |
| Absorption | Intestinal Absorption | High | Good oral bioavailability potential |
| Caco-2 Permeability | Low/Moderate | Indicates rate of absorption across intestinal wall | |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of causing genetic mutations |
| hERG I Inhibition | No | Low risk of cardiotoxicity |
Note: This table represents a favorable, hypothetical ADME/Tox profile for a drug candidate based on common in silico prediction parameters. researchgate.netnih.govmdpi.com
Future Perspectives and Emerging Research Directions
Novel Synthetic Strategies for Enhanced Enantiopurity and Scalability
The development of efficient, stereoselective, and scalable synthetic routes to (2S)-pyrrolidine-2-carbohydrazide and its analogues is paramount for their broader application. Future research is focused on overcoming the limitations of traditional multi-step syntheses, which often suffer from low yields and the need for extensive purification.
Emerging strategies prioritize high enantiopurity and process scalability. Biocatalytic methods, particularly those employing transaminases, are gaining prominence for the asymmetric synthesis of chiral pyrrolidines. nih.gov These enzymes can convert ω-chloroketones into highly enantioenriched 2-substituted pyrrolidines with enantiomeric excesses (ee) often exceeding 99.5%. nih.gov The application of this transaminase-triggered cyclization has been demonstrated on a preparative scale, yielding gram quantities of the desired product. nih.gov
Another promising avenue is the use of readily available chiral starting materials, such as pyroglutamic acid, which can be transformed into enantiomerically pure pyrrolidine (B122466) derivatives. researchgate.net For complex pyrrolidines where stereoisomers may form, preparative chiral stationary phase chromatography is a viable strategy for separating enantiomers on a large scale. nih.gov Furthermore, advancements in catalytic C-H functionalization are streamlining the synthesis of complex pyrrolidines by allowing for direct modification of the pyrrolidine ring, thus offering new, more efficient pathways to diverse derivatives. nih.gov
Recent research has also demonstrated the construction of α-chiral pyrrolidine libraries using highly diastereoselective continuous flow protocols, achieving high yields in exceptionally short reaction times (e.g., within 150 seconds). rsc.org These methods have proven to be scalable, with gram-scale preparation of key intermediates demonstrated, highlighting their potential for industrial application. rsc.org
Table 1: Comparison of Modern Synthetic Approaches for Chiral Pyrrolidines
| Method | Key Features | Typical Enantiopurity (ee) | Scalability | Reference |
| Biocatalytic Transamination | Uses (R)- or (S)-selective transaminases; mild reaction conditions. | Up to >99.5% | Demonstrated on 300 mg scale. | nih.gov |
| Continuous Flow Protocol | Rapid (residence time <150s), highly diastereoselective. | Superior diastereocontrol | Proven gram-scale synthesis. | rsc.org |
| De Novo Synthesis from Hydrocarbons | Rhodium-catalyzed asymmetric nitrene C-H insertion. | Diastereomeric ratios >20:1 | Lab-scale. | nih.gov |
| Chiral Pool Synthesis | Starts from enantiopure precursors like pyroglutamic acid. | >99% | Multigram scale. | researchgate.net |
| Sequential Bisarylation | Modular synthesis of 2,5-diarylpyrrolidines. | High selectivity | Applicable for ligand synthesis. | nih.gov |
Design of Next-Generation Organocatalysts and Chiral Ligands
The pyrrolidine motif is a cornerstone of modern asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry. nih.gov this compound is an ideal scaffold for developing next-generation catalysts and ligands due to its rigid structure and multiple points for functionalization.
Chemists are exploring how the addition of extra stereocenters and functional groups can lead to more effective organocatalysts. nih.gov For instance, prolinamide derivatives, which can be synthesized from the core pyrrolidine structure, have shown excellent performance in asymmetric Michael additions and aldol (B89426) reactions. nih.gov The hydrazide moiety of this compound offers a unique handle for creating novel catalysts, potentially acting as a hydrogen-bond donor to activate substrates and control stereochemistry. This aligns with the broader trend of investigating hydrazide and hydrazone derivatives for their catalytic properties. mdpi.comresearchgate.net
In the realm of metal-based catalysis, C2-symmetric 2,5-disubstituted pyrrolidines are privileged ligands. nih.govnih.gov Novel strategies are being developed to synthesize these ligands with greater efficiency. For example, Si-centered spirodiphosphine (Si-SDP) ligands have demonstrated superior reactivity in Rh-catalyzed asymmetric hydrosilylation/cyclization reactions, producing chiral pyrrolidines with high yields and enantioselectivity (up to 92% ee) at room temperature. nih.gov The development of such ligands, derived from or inspired by the (2S)-pyrrolidine framework, is a vibrant area of research aimed at discovering more active and selective catalysts for a wide range of chemical transformations.
Exploration of New Biological Targets and Therapeutic Applications
The pyrrolidine ring is a prevalent scaffold in FDA-approved drugs, valued for its ability to create three-dimensional structures that can interact effectively with biological targets. nih.govspringernature.com Derivatives of this compound are being actively investigated for a variety of therapeutic applications, leveraging the compound's chiral nature and the reactive potential of the hydrazide group.
One significant area of research is in metabolic diseases. Pyrrolidine derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov By inhibiting these enzymes, such compounds can help manage postprandial glucose levels, making them attractive candidates for the treatment of type 2 diabetes. nih.gov
The anticancer potential of pyrrolidine derivatives is also a major focus. The hydrazide/hydrazone linker is of particular interest as it can establish hydrogen bonds with target sites and may be designed to be acid-labile, allowing for the targeted release of active moieties within the acidic microenvironment of tumors. nih.gov Numerous studies have highlighted the antiproliferative activity of hydrazide derivatives against various cancer cell lines, including colon and lung cancer. mdpi.comresearchgate.netnih.gov Additionally, novel 5-oxopyrrolidine derivatives have demonstrated promising and selective antimicrobial activity against multidrug-resistant bacteria, such as Staphylococcus aureus, opening another avenue for therapeutic development. mdpi.com
Table 2: Selected Biological Activities of Pyrrolidine Derivatives
| Derivative Class | Biological Target/Activity | Therapeutic Potential | Reference |
| Pyrrolidine carbohydrazides | α-amylase and α-glucosidase inhibition | Antidiabetic | nih.gov |
| Quinoline hydrazone hybrids | Anticancer (antiproliferative) | Oncology | nih.gov |
| 5-Oxopyrrolidine derivatives | Anticancer and Antimicrobial (MDR bacteria) | Oncology, Infectious Diseases | mdpi.com |
| Pyrrolidine-2-one derivatives | Antibacterial (S. aureus, E. coli) | Infectious Diseases | bohrium.comresearchgate.net |
| General Pyrrolidine derivatives | COX-1 and COX-2 inhibition | Anti-inflammatory, Analgesic | nih.gov |
Integration with Flow Chemistry and Automated Synthesis
The translation of laboratory-scale synthesis to industrial production requires robust and efficient technologies. Flow chemistry and automated synthesis are at the forefront of this evolution, and this compound is well-suited for integration into these platforms.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. springernature.com This technology is increasingly used for the synthesis of chiral amines and pyrrolidines. nih.govrsc.org For instance, immobilized enzymes, such as transaminases, can be packed into flow reactors to create highly efficient systems for continuous asymmetric synthesis. nih.govrsc.org Such setups allow for the straightforward separation of the catalyst from the product stream and enable continuous operation for extended periods, significantly increasing productivity. springernature.comnih.gov The construction of chiral pyrrolidine libraries has been achieved with remarkable speed and efficiency using dedicated flow reactors. rsc.org
Furthermore, the structural similarity of this compound to amino acids makes it compatible with automated peptide synthesizers. These instruments, which are based on solid-phase peptide synthesis (SPPS), automate the repetitive cycles of coupling and deprotection needed to build peptide chains. americanpeptidesociety.orglibretexts.org The same principles can be applied to the derivatization of the hydrazide or amine functions of the title compound, enabling the rapid, high-throughput synthesis of compound libraries for drug discovery and catalyst development. americanpeptidesociety.orgakjournals.com The development of automated fast-flow synthesis platforms further accelerates this process, opening new possibilities for creating complex molecules based on the pyrrolidine scaffold. nih.gov
Q & A
Q. What are the established synthetic routes for (2S)-Pyrrolidine-2-carbohydrazide, and what are their critical reaction conditions?
this compound is typically synthesized via hydrazide formation from its corresponding ester or carboxylic acid derivatives. A common method involves reacting (2S)-Pyrrolidine-2-carboxylic acid with hydrazine hydrate under reflux in ethanol, followed by purification via crystallization . Key parameters include pH control (to avoid side reactions) and reaction time optimization (typically 6–12 hours). Evidence from IR spectroscopy (e.g., C=O stretching at ~1645 cm⁻¹ for amide bonds) confirms successful hydrazide formation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at 1645 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve stereochemistry; the chiral center at C2 shows distinct splitting patterns (e.g., δ 3.2–3.8 ppm for pyrrolidine protons) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) verify enantiomeric purity (>98% ee) .
Q. What are the typical applications of this compound in organic synthesis?
It serves as a precursor for:
Q. How is the stereochemical integrity of this compound maintained during synthesis?
Stereochemical preservation relies on avoiding racemization-prone conditions. Key strategies include:
- Using mild bases (e.g., NaHCO₃ instead of NaOH) during hydrazide formation.
- Low-temperature reactions (<40°C) to minimize epimerization .
Q. What are the recommended storage conditions to ensure compound stability?
Store at 4–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?
The (2S) configuration enhances enantioselectivity in organocatalytic reactions, such as Michael additions, due to its rigid pyrrolidine scaffold. Computational studies (DFT) show that the chiral center stabilizes transition states via hydrogen bonding with substrates . Experimental data correlate enantiomeric excess (ee) with steric and electronic effects of substituents on the hydrazide group .
Q. What methodologies resolve contradictions in experimental data, such as inconsistent yields or spectral interpretations?
- Controlled Replicates : Conduct triplicate experiments to identify outliers.
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., SHELX refinement) confirms molecular structure and resolves ambiguities in bond lengths/angles .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like angiotensin receptors. Pharmacophore models highlight critical interactions (e.g., hydrogen bonding with hydrazide NH groups) . Validate predictions with in vitro assays (e.g., IC₅₀ measurements) to refine models .
Q. What strategies optimize the scalability of this compound synthesis without compromising enantiopurity?
- Flow Chemistry : Continuous reactors reduce reaction times and improve temperature control.
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-phosphoric acids) enable direct synthesis of the (2S) isomer with >90% ee .
Q. How do structural modifications (e.g., N-alkylation) alter the physicochemical properties of this compound?
- LogP Changes : N-Methylation increases lipophilicity (ΔLogP +0.8), improving blood-brain barrier penetration.
- Solubility : Introducing polar groups (e.g., hydroxyl) enhances aqueous solubility but may reduce membrane permeability.
- Stability : Bulky substituents (e.g., benzyl) slow hydrolysis in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
